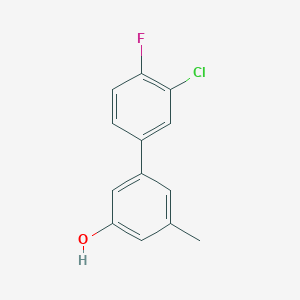
5-(3-Chloro-4-fluorophenyl)-3-methylphenol, 95%
Descripción general
Descripción
5-(3-Chloro-4-fluorophenyl)-3-methylphenol, 95% (5-CFP-3-MP-95%) is a compound that is widely used in scientific research for a variety of purposes. It is a phenolic compound, which is a type of organic compound that contains a hydroxyl group attached to an aromatic ring. 5-CFP-3-MP-95% is a useful tool for scientists due to its unique properties and its ability to be synthesized in a laboratory setting.
Aplicaciones Científicas De Investigación
5-CFP-3-MP-95% has a variety of scientific research applications. It has been used in studies of the effects of air pollution, as well as studies of the effects of pesticides on plants and animals. Additionally, it has been used in studies of the effects of ultraviolet radiation on human skin cells, and it has been used in the synthesis of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 5-CFP-3-MP-95% is not yet fully understood. However, it is believed to act as an antioxidant, which means that it can reduce the damage caused by free radicals in the body. Additionally, it is believed to have anti-inflammatory and anti-bacterial properties, which means that it can help to reduce inflammation and fight off bacterial infections.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFP-3-MP-95% are still being studied. However, it is believed to have a variety of positive effects on the body. For example, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. Additionally, it has been shown to have protective effects on the liver and kidneys, as well as protective effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CFP-3-MP-95% in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a relatively safe compound, which means that it can be used in a variety of experiments without causing harm to the experimenters. The main limitation of using 5-CFP-3-MP-95% in lab experiments is that its mechanism of action is not yet fully understood, which means that it is difficult to predict its effects in certain situations.
Direcciones Futuras
The potential future directions for 5-CFP-3-MP-95% include further research into its mechanism of action, as well as further research into its biochemical and physiological effects. Additionally, further research into its potential applications in the pharmaceutical and agricultural industries is warranted. Finally, further research into its potential uses in the development of new materials and technologies is also warranted.
Métodos De Síntesis
The synthesis of 5-CFP-3-MP-95% can be achieved through a multi-step process. The first step involves the reaction of 3-methylphenol with 3-chloro-4-fluorophenylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with the acid chloride of 3-chloro-4-fluorophenol to form the desired product, 5-CFP-3-MP-95%. This reaction is typically performed in an aprotic solvent such as tetrahydrofuran, and the reaction is usually carried out at room temperature.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-10(6-11(16)5-8)9-2-3-13(15)12(14)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNBADQZYJJJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683882 | |
| Record name | 3'-Chloro-4'-fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-13-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-chloro-4′-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



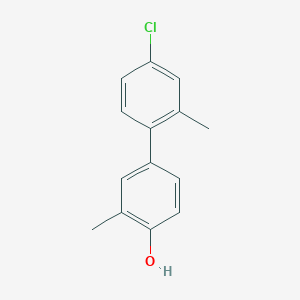


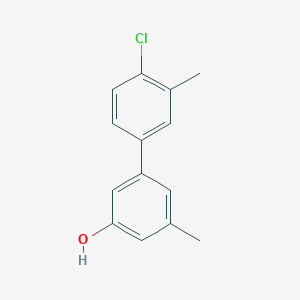
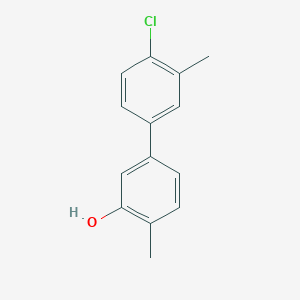
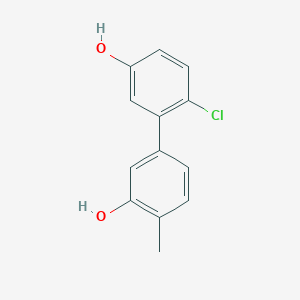
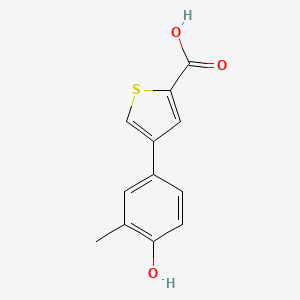
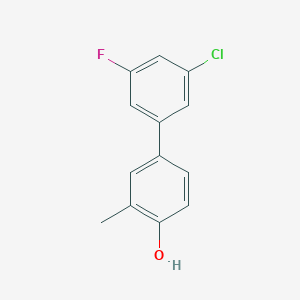
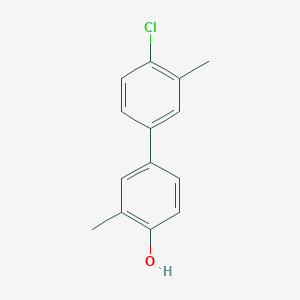

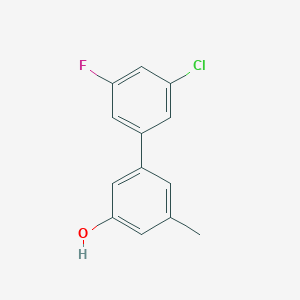

![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)
